molecular formula C15H11Br2NO B1350610 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole CAS No. 85446-05-5

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Cat. No.: B1350610
CAS No.: 85446-05-5
M. Wt: 381.06 g/mol
InChI Key: DGMRGIDWASSLGY-UHFFFAOYSA-N
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Description

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a compound that features a carbazole core substituted with bromine atoms at positions 3 and 6, and an oxirane (epoxide) group at the 9-position

Biochemical Analysis

Biochemical Properties

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The oxirane group in the compound is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows this compound to act as an inhibitor or activator of various enzymes, depending on the nature of the interaction. For example, it has been shown to interact with cytochrome P450 enzymes, leading to the inhibition of their catalytic activity . Additionally, the bromine atoms in the compound can participate in halogen bonding, further influencing its interactions with biomolecules.

Cellular Effects

This compound has been found to affect various types of cells and cellular processes. In neuronal cells, this compound exhibits neuroprotective properties by promoting the survival of developing neurons and protecting mature neurons from degeneration . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and growth . Additionally, it can alter the expression of genes involved in oxidative stress response and apoptosis, thereby enhancing cell viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The oxirane group in the compound can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by forming covalent adducts with the heme group . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. The bromine atoms in this compound can also participate in halogen bonding, further influencing its molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of less active or inactive metabolites . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, suggesting its potential for chronic treatment of neurodegenerative diseases . The degradation products of the compound may have different biological activities, which should be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects depends on the duration of exposure and the specific animal model used. It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. For example, the oxidation of this compound by cytochrome P450 enzymes can produce reactive intermediates that can further interact with biomolecules . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its neuroprotective effects . Within cells, this compound can be transported by various membrane transporters, including ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . These transporters can affect the localization and accumulation of the compound in specific cellular compartments, influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles. For example, the compound can be targeted to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . The subcellular localization of this compound is an important factor in determining its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the bromination of 9-(oxiran-2-ylmethyl)-9H-carbazole. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 3 and 6 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Ring-Opening Reactions: Nucleophiles such as alcohols, amines, and thiols can be used.

Major Products Formed

Scientific Research Applications

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is unique due to the presence of both bromine atoms and an oxirane group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both materials science and medicinal chemistry .

Properties

IUPAC Name

3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMRGIDWASSLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85458-14-6
Record name 9H-Carbazole, 3,6-dibromo-9-(2-oxiranylmethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85458-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30379559
Record name 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85446-05-5
Record name 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Following a literature procedure (Asso, V.; Ghilardi, E.; Bertini, S.; Digiacomo, M.; Granchi, C.; Minutolo, F.; Rapposelli, S.; Bortolato, A.; Moro, S. Macchia, M. ChemMedChem, 2008, 3, 1530-1534) powdered KOH (0.103 g, 1.85 mmol) was added to a solution of 3,6-dibromocarbazole (0.500 g, 1.54 mmol) in DMF (1.5 mL) at ambient temperature and stirred for 30 min until dissolved. Epibromohydrin (0.32 mL, 3.8 mmol) was added via syringe and the reaction was stirred at room temperature overnight. Upon completion, the solution was partitioned between EtOAc and H2O. The aqueous layer was washed 3× with EtOAc, and the combined organics were washed with saturated aqueous NaCl, dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue was recrystallized from EtOAc/Hexane to afford the desired product (389 mg, 66%).
Name
Quantity
0.103 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Yield
66%

Synthesis routes and methods II

Procedure details

At rt a solution of 3,6-dibromo-9H-carbazole (5.23 g, 16.10 mmol) in anhydrous THF (200 mL) is treated with NaH (0.703 g, 16.10 mmol, 55% in mineral oil) and a solution of (±)-3-nitro-benzene sulfonic acid oxiranyl methyl ester (4.17 g, 16.10 mmol) in anhydrous THF (30 mL). After 16 hours of stirring at rt the reaction mixture is quenched with a saturated aqueous solution of sodium hydrogenocarbonate (200 mL). Extraction with Et2O (500 mL+2×250 mL), drying over MgSO4 and evaporation under reduced pressure gives a yellow solid. Flash chromatography on a 7×27 cm2 column of SiO2 using DCM/Petroleum Ether (1/1) gives the title compound (3.65 g, 9.58 mmol) as a white solid in a 59% yield.
Quantity
5.23 g
Type
reactant
Reaction Step One
Name
Quantity
0.703 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
(±)-3-nitro-benzene sulfonic acid oxiranyl methyl ester
Quantity
4.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
DCM Petroleum Ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole particularly interesting for polymerization reactions?

A1: The research article " []" focuses on the use of triphenyl carbenium salts as initiators for cationic ring-opening polymerization of carbazolyl-containing epoxy monomers, with this compound being one of them. The presence of both the carbazole ring and the epoxy group in its structure makes this monomer appealing. Carbazole units are known for their electron-donating properties and can impart desirable properties like fluorescence and charge transport capabilities to the resulting polymers. The epoxy group, on the other hand, readily participates in ring-opening polymerization, allowing for the creation of polymer chains. Therefore, this monomer holds promise for the synthesis of functional polymers with potential applications in various fields such as optoelectronics and materials science.

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